1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride
Description
1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride is a halogenated heterocyclic compound featuring a bromothiophene moiety linked to a 4-methoxypiperidine ring via a methyl group. The molecule’s structural complexity arises from the integration of a sulfur-containing thiophene ring, a bromine substituent (enhancing electrophilic reactivity), and a methoxy group on the piperidine scaffold. Its molecular formula is inferred as C₁₂H₁₇BrClNOS, with a molecular weight of approximately 347.7 g/mol (calculated from standard atomic weights).
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-methoxypiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS.ClH/c1-14-10-2-4-13(5-3-10)7-11-6-9(12)8-15-11;/h6,8,10H,2-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLVMOWKGXWKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC(=CS2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride typically involves multiple steps. One common approach is the reaction of 4-bromothiophene-2-carboxaldehyde with 4-methoxypiperidine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride has been investigated for its therapeutic potential in treating neurological disorders. Its structural features suggest that it may interact with biological targets involved in pain modulation and neuroprotection.
Case Study : A study published in the European Journal of Medicinal Chemistry examined the compound's efficacy as a cannabinoid receptor modulator. The research indicated that derivatives of this compound exhibited significant activity against the monoacylglycerol lipase enzyme, which is crucial for endocannabinoid metabolism. This suggests potential use in managing conditions such as chronic pain and inflammation .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various substitution reactions, making it valuable in the development of new pharmaceuticals.
Data Table: Synthetic Applications
| Application Area | Reaction Type | Outcome |
|---|---|---|
| Medicinal Synthesis | Nucleophilic Substitution | Formation of new derivatives |
| Polymer Chemistry | Polymerization | Development of functional polymers |
| Agrochemicals | Coupling Reactions | Synthesis of agrochemical agents |
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This positions it as a candidate for further exploration in neuropharmacological studies.
Case Study : In a preclinical study, the compound was assessed for its effects on serotonin receptor activity, demonstrating promising results that warrant further investigation into its role in mood disorders .
Mechanism of Action
The mechanism by which 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperidine ring substituents, the thiophene/bromine configuration, or the presence of alternative functional groups. Below is a detailed comparison:
Piperidine Derivatives with Halogenated Substituents
Key Observations :
- Substituent Effects: The 4-methoxy group in the target compound enhances solubility in polar solvents compared to non-polar bromophenyl analogs (e.g., 4-(4-Bromophenyl)piperidine hydrochloride).
- Reactivity : Bromothiophene derivatives exhibit greater electrophilic aromatic substitution reactivity compared to bromophenyl analogs due to sulfur’s electron-withdrawing effects .
Bromothiophene-Containing Analogs
Research Findings and Data Gaps
Physicochemical Properties
- Solubility: The 4-methoxy group likely increases water solubility compared to non-polar analogs like 4-(Diphenylmethoxy)piperidine hydrochloride ().
- Stability : Bromothiophene derivatives are prone to photodegradation due to the C-Br bond’s lability, necessitating stability studies under storage conditions .
Regulatory Status
Biological Activity
1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the following chemical identifiers:
- IUPAC Name : this compound
- Molecular Formula : C12H16BrClN2O2S
- Molecular Weight : 335.68 g/mol
- CAS Number : 869884-00-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the bromination of thiophene derivatives and subsequent piperidine formation. The detailed synthetic route remains proprietary in various patents but generally follows established organic synthesis protocols.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds with similar structures have shown significant binding affinity for dopamine transporters (DAT) and serotonin transporters (SERT), which are critical in mood regulation and neuropsychiatric conditions .
Pharmacological Profile
-
Dopamine Receptor Interaction :
- Compounds structurally related to piperidines have been shown to exhibit high selectivity for dopamine receptors, potentially influencing dopaminergic signaling pathways .
- A study demonstrated that analogs of piperidine derivatives could effectively inhibit the reuptake of dopamine, suggesting potential applications in treating disorders like depression and ADHD.
- Serotonin Receptor Modulation :
- Anticancer Potential :
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of related compounds. For instance, a study on a structurally similar piperidine showed significant inhibition of DAT with an IC50 value indicating strong binding affinity .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
